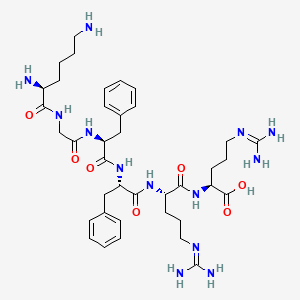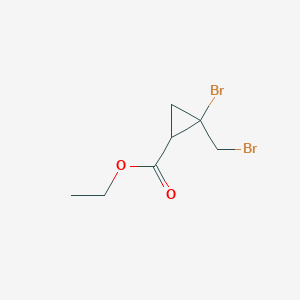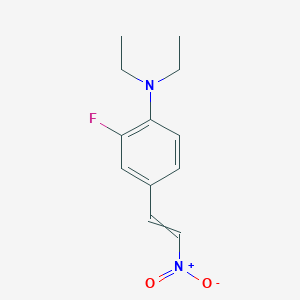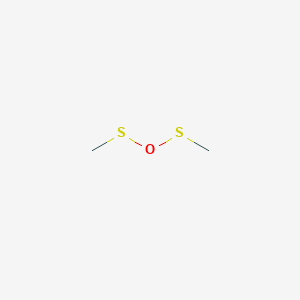
Dimethyldithioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyldithioxane is an organic compound that belongs to the class of heterocyclic compounds containing sulfur It is characterized by a six-membered ring structure with two sulfur atoms and two methyl groups attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
Dimethyldithioxane can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl sulfide with sulfur dichloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The product is then separated from the reaction mixture using techniques such as distillation or extraction.
化学反应分析
Types of Reactions
Dimethyldithioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions often require an inert atmosphere and low temperatures.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions. The reactions are usually carried out in the presence of a base to facilitate the nucleophilic attack.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dimethyldithioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of dimethyldithioxane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The sulfur atoms in the compound can form bonds with metal ions, which can affect the function of metalloproteins. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.
相似化合物的比较
Similar Compounds
Dimethyl sulfoxide: A widely used solvent with similar sulfur-containing structure.
Dimethyl sulfide: A simpler sulfur-containing compound used as a precursor in the synthesis of dimethyldithioxane.
Thiophene: A sulfur-containing heterocycle with different ring structure and properties.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two sulfur atoms This gives it distinct chemical properties and reactivity compared to other sulfur-containing compounds
属性
CAS 编号 |
185107-67-9 |
|---|---|
分子式 |
C2H6OS2 |
分子量 |
110.20 g/mol |
IUPAC 名称 |
methylsulfanyloxysulfanylmethane |
InChI |
InChI=1S/C2H6OS2/c1-4-3-5-2/h1-2H3 |
InChI 键 |
MAPYMMOMOBHYDY-UHFFFAOYSA-N |
规范 SMILES |
CSOSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


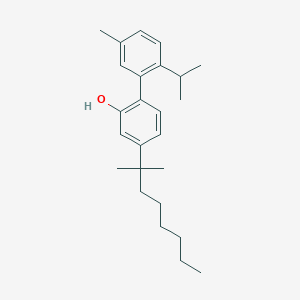
![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
![N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12569184.png)
![1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B12569195.png)
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)
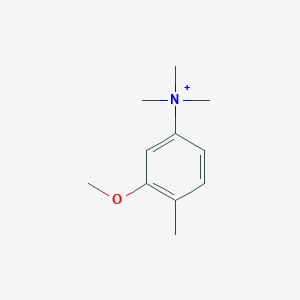
![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
